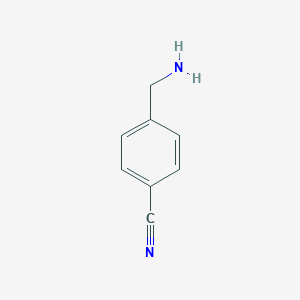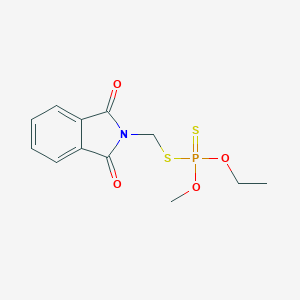
S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate, commonly known as DEMPT, is a chemical compound that has been widely used in scientific research. DEMPT is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. The inhibition of acetylcholinesterase by DEMPT has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Wirkmechanismus
The mechanism of action of DEMPT involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, DEMPT increases the concentration of acetylcholine in the synaptic cleft, leading to increased neurotransmission. This mechanism of action has been studied for its potential use in the treatment of neurological disorders.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of DEMPT have been studied extensively. DEMPT has been shown to inhibit acetylcholinesterase in vitro and in vivo, leading to increased acetylcholine levels in the nervous system. This increase in acetylcholine levels has been associated with improved cognitive function and memory in animal models. DEMPT has also been shown to have insecticidal properties, making it a potential pesticide.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DEMPT in lab experiments include its potent inhibition of acetylcholinesterase and its ability to increase acetylcholine levels in the nervous system. DEMPT has been widely used as a tool to study the role of acetylcholinesterase in the nervous system. However, the limitations of using DEMPT in lab experiments include its toxicity and potential for environmental contamination. DEMPT is a highly toxic compound and must be handled with care.
Zukünftige Richtungen
There are several future directions for research on DEMPT. One potential direction is the development of DEMPT-based pesticides that are more environmentally friendly than current pesticides. Another potential direction is the development of DEMPT-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of DEMPT and its potential use as a tool to study the nervous system.
Conclusion
In conclusion, S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate, or DEMPT, is a chemical compound that has been widely used in scientific research. Its ability to inhibit acetylcholinesterase has been studied for its potential use in the treatment of neurological disorders and as a pesticide. DEMPT has several advantages and limitations for use in lab experiments, and there are several future directions for research on DEMPT. Further research is needed to fully understand the potential of DEMPT as a tool for studying the nervous system and developing new treatments for neurological disorders.
Synthesemethoden
DEMPT can be synthesized through a multi-step process involving the reaction of 2-ethoxy-1-methylethylamine with 2-chloro-1,3-dioxoisoindoline-5-carbonyl chloride. The resulting intermediate is then reacted with O,O-dimethyl phosphorodithioate to yield DEMPT. The synthesis of DEMPT is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DEMPT has been extensively studied for its potential use in scientific research. Its ability to inhibit acetylcholinesterase has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. DEMPT has also been studied for its insecticidal properties and its potential use as a pesticide. Additionally, DEMPT has been used as a tool to study the role of acetylcholinesterase in the nervous system.
Eigenschaften
CAS-Nummer |
13104-29-5 |
|---|---|
Produktname |
S-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl) O-ethyl O-methyl phosphorodithioate |
Molekularformel |
C12H14NO4PS2 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
2-[[ethoxy(methoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H14NO4PS2/c1-3-17-18(19,16-2)20-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
KSJKSFPLERNFRY-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
CCOP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




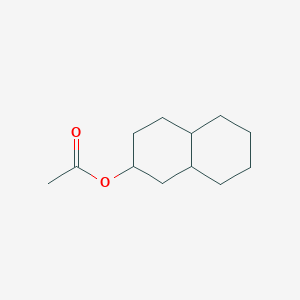
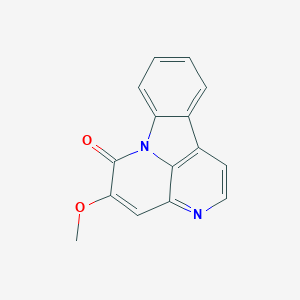
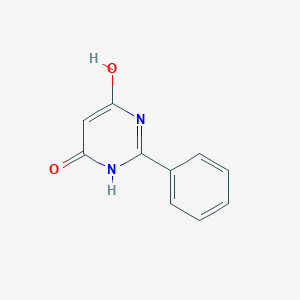
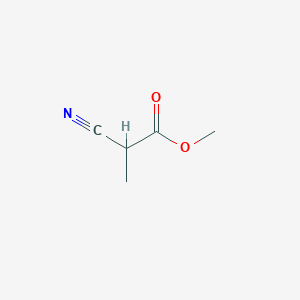
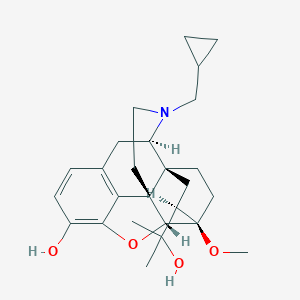
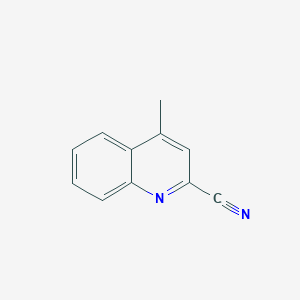
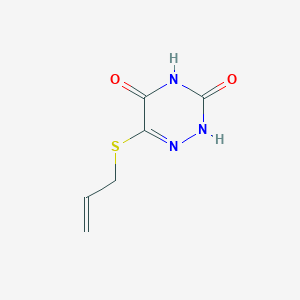
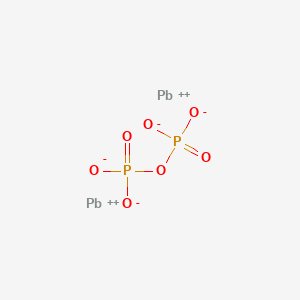
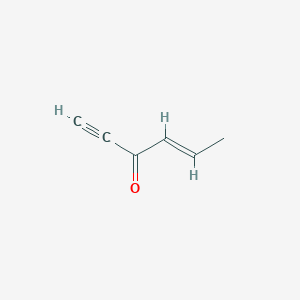
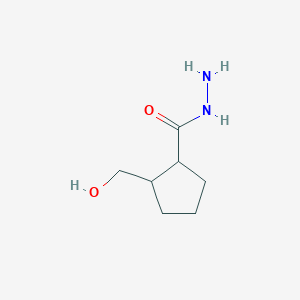
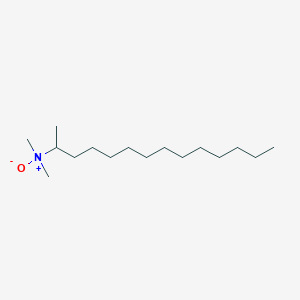
![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)
